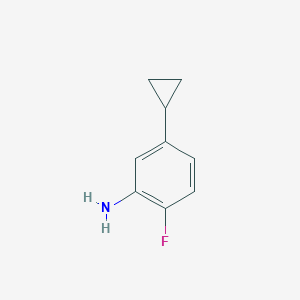

![molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7](/img/structure/B1403307.png)

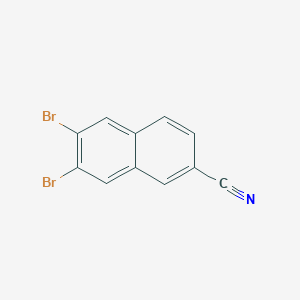

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Vue d'ensemble

Description

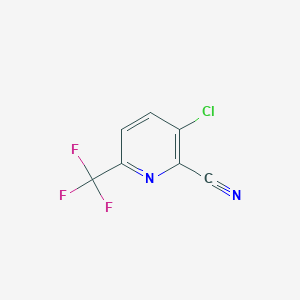

“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Medicinal Chemistry: Factor Xa and CDK Inhibitors

This compound has been reported to be useful in the preparation of Factor Xa inhibitors, which are anticoagulants used to prevent blood clots . Additionally, it serves as a precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors, which have significant potential in cancer therapy due to their role in regulating cell cycle progression .

Pharmacology: NF-kappaB Pathway Modulation

In pharmacological research, derivatives of this compound have been explored for their ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway. This pathway plays a crucial role in immune response, inflammation, and cell survival .

Biology: VEGFR-2 Kinase Inhibition

The compound’s derivatives have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. VEGFR-2 is implicated in angiogenesis, making these inhibitors valuable for studying and potentially treating various angiogenesis-related diseases, including cancer .

Chemistry: Organic Synthesis Building Block

In the field of chemistry, this compound is utilized as a building block for organic synthesis. Its structure allows for further functionalization, making it a versatile reagent for constructing more complex molecules .

Material Science: Chemical Synthesis and Analysis

While specific applications in material science are not directly reported, the compound’s role as a reagent in chemical synthesis suggests potential utility in the development of new materials, especially those requiring precise molecular architecture .

Analytical Chemistry: Research and Development

The compound is used in analytical chemistry for research and development purposes. Its well-defined structure and properties make it suitable for use as a standard or reference compound in various analytical techniques .

Safety And Hazards

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFDWRPJISROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride | |

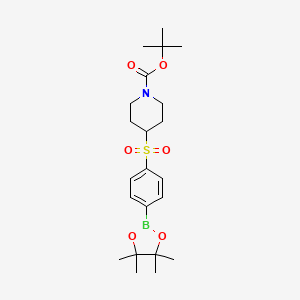

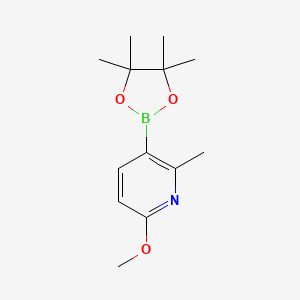

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

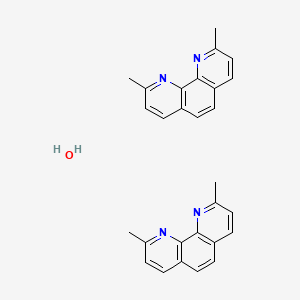

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)